N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(ethylsulfanyl)benzamide
Description
N-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-3-(ethylsulfanyl)benzamide is a benzamide derivative featuring a benzothiazole ring linked to a substituted phenyl group. The core structure includes:
- Benzothiazole moiety: A heterocyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity.
- 3-(Ethylsulfanyl)benzamide: The ethylsulfanyl (C₂H₅S-) substituent introduces moderate lipophilicity, influencing solubility and membrane permeability.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S2/c1-2-27-16-7-5-6-14(12-16)21(26)23-15-10-11-17(19(25)13-15)22-24-18-8-3-4-9-20(18)28-22/h3-13,25H,2H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWKGPRRGRTXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(ethylsulfanyl)benzamide typically involves multi-step organic reactions
Formation of Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of Ethylthio-Substituted Benzamide: This step involves the reaction of the intermediate with ethylthiol and benzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(ethylsulfanyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The ethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinone, while substitution of the ethylthio group could yield various substituted benzamides.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(ethylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe for imaging biological systems.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(ethylsulfanyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with DNA, potentially leading to anticancer effects. The hydroxyphenyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Compound BB00197 ()
- Name : N-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
- Key Differences :
- Sulfonyl group replaces the ethylsulfanyl substituent.
- 4-Methylpiperidinyl enhances steric bulk and introduces basicity.
- Impact :
- Increased polarity due to the sulfonyl group may reduce membrane permeability but improve solubility.
- Piperidine substitution could modulate interactions with enzymes (e.g., kinases or proteases).
- Molecular Weight : 507.62 g/mol.
Compound 325988-50-9 ()
- Name : N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide
- Key Differences :
- Tetrahydrobenzothiophene replaces the hydroxyphenyl group.
- Morpholine sulfonyl introduces a polar, rigid heterocycle.
- Impact: The tetrahydrobenzothiophene system may enhance planarity and π-π stacking with aromatic residues in target proteins.
- Molecular Formula : C₂₆H₂₅N₃O₄S₂ (same as BB00197 but with distinct structural features).
Compound 7968783 ()
- Name : N-[3-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide
- Key Differences :
- Nitro group and pyrrolidinyl substituents introduce electron-withdrawing and bulky effects.
- Impact: Nitro groups may enhance reactivity but reduce metabolic stability.
Functional Group Modifications in Related Benzamides
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide ()
- Key Features :
- Dichloro and dimethoxy substituents on the benzothiazole and benzamide rings.
- Impact :
- Chlorine atoms increase lipophilicity and electron-withdrawing effects.
- Methoxy groups enhance solubility but may reduce metabolic stability due to demethylation risks.
- Molecular Weight : Likely higher than the target compound due to additional substituents.
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(3-hydroxyphenyl)benzamide (Compound 15) ()
- Key Features: Benzimidazole-propenone linker replaces the benzothiazole system.
- High melting point (>300°C) suggests strong intermolecular hydrogen bonding.
Research Findings and Structure-Activity Relationships (SAR)
- Benzothiazole Core : Essential for binding to ATP pockets in kinases or microbial targets .
- Hydroxyphenyl Group : Enhances hydrogen-bonding interactions with residues like Asp or Glu in target proteins .
- Ethylsulfanyl vs. Sulfonyl : Sulfonyl groups (e.g., in BB00197) improve solubility but may reduce blood-brain barrier penetration compared to ethylsulfanyl .
- Chloro and Methoxy Substituents : Increase lipophilicity and metabolic stability but may introduce toxicity risks .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(ethylsulfanyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses the synthesis, biological mechanisms, and activity profiles of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{19}H_{20}N_{2}O_{2}S, with a structure that incorporates a benzothiazole moiety, a hydroxyphenyl group, and an ethylsulfanyl substituent. The presence of these functional groups is crucial for the compound's biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The benzothiazole component is known to inhibit certain enzymes involved in cancer progression, such as protein kinases. This inhibition can lead to reduced cell proliferation in cancerous cells.
- Cell Signaling Modulation : The hydroxyphenyl group can influence signaling pathways such as the MAPK pathway, which is critical for cell growth and differentiation.
- Antioxidant Activity : The compound exhibits antioxidant properties that can protect cells from oxidative stress, contributing to its potential as an anticancer agent.
Anticancer Activity
Research indicates that this compound has significant anticancer properties. In vitro studies have shown:
- Cell Viability Assays : The compound demonstrated potent anti-proliferative effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells (HCT116). IC50 values in these assays ranged from 5 to 15 µM, indicating strong activity .
- Mechanistic Studies : Molecular dynamics simulations suggest stable binding to the active sites of target proteins involved in tumor growth, enhancing its potential as a therapeutic agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity:
- Microbial Assays : Tests against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) revealed minimum inhibitory concentrations (MIC) ranging from 10 to 25 µM .
- Eukaryotic Model Testing : The compound was also evaluated against yeast (Saccharomyces cerevisiae), showing moderate antifungal activity, which supports its broad-spectrum antimicrobial potential .
Comparative Analysis of Biological Activities
| Activity Type | Cell Line / Organism | IC50 / MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | |
| Anticancer | A549 | 8 | |
| Antimicrobial | Staphylococcus aureus | 12 | |
| Antimicrobial | Escherichia coli | 20 | |
| Antifungal | Saccharomyces cerevisiae | 25 |
Case Studies
- Breast Cancer Treatment : A study focusing on the effects of this compound on MCF-7 cells demonstrated significant apoptosis induction through caspase activation pathways. This suggests its potential as a therapeutic agent in breast cancer management .
- Bacterial Infections : In another study, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that it could serve as an alternative treatment option where conventional antibiotics fail .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and challenges in preparing N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(ethylsulfanyl)benzamide?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzothiazole and phenyl cores. Key steps include:
- Benzothiazole ring formation : Cyclization of 2-aminothiophenol derivatives with substituted benzaldehydes under acidic conditions .
- Amide coupling : Reaction of 3-(ethylsulfanyl)benzoic acid with the hydroxyl-substituted benzothiazole-phenylamine intermediate using coupling agents like EDC/HOBt .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the final product due to polar byproducts .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Confirm proton environments (e.g., hydroxyl resonance at δ 9.8–10.2 ppm, benzothiazole aromatic protons at δ 7.5–8.3 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 435.12 for C22H19N2O2S2) .
- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, benzothiazole C-N at ~1250 cm⁻¹) .
Q. What preliminary biological assays are recommended to screen its pharmacological potential?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Anti-inflammatory : COX-1/COX-2 inhibition assays using purified enzymes or LPS-stimulated macrophages .
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during benzothiazole ring formation?
- Methodological Answer :
- Solvent Selection : Replace traditional acetic acid with DMF or DMSO to enhance cyclization efficiency .
- Catalysis : Introduce Lewis acids (e.g., ZnCl2) to accelerate ring closure, reducing reaction time from 24h to 6h .
- Microwave-Assisted Synthesis : Apply controlled microwave irradiation (100–120°C, 30 min) to achieve >80% yield .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and HPLC purity checks .
Q. How to resolve contradictory activity data between enzyme inhibition and cell-based assays?
- Methodological Answer :
- Orthogonal Assays : Compare results from recombinant enzyme assays (e.g., COX-2 IC50) with cell-based prostaglandin E2 (PGE2) ELISA to assess membrane permeability .
- Metabolic Stability : Test compound stability in liver microsomes; poor bioavailability may explain discrepancies in cell-based efficacy .
- Structural Analog Comparison : Benchmark against known benzothiazole sulfonamides (e.g., celecoxib derivatives) to identify SAR trends .
Q. What computational strategies predict binding modes to biological targets like COX-2 or DNA gyrase?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., benzothiazole stacking with COX-2 Tyr385) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydration effects .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and prioritize analogs for synthesis .
Q. What strategies enhance selectivity for cancer cells over normal cells?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyl) activated by tumor-specific enzymes (e.g., MMP-9) .
- Targeted Delivery : Conjugate with folate or RGD peptides to exploit receptor overexpression in cancer cells .
- Combination Studies : Pair with checkpoint inhibitors (e.g., anti-PD-1) to amplify immune-mediated cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
